Troparil

Overview

Description

WIN 35,065-2, also known as troparil, is a stimulant compound primarily used in scientific research. It belongs to the phenyltropane class of drugs and acts as a potent dopamine reuptake inhibitor. Derived from methylecgonidine, this compound is structurally similar to cocaine but exhibits several distinct properties that make it a valuable tool in research .

Preparation Methods

The synthesis of WIN 35,065-2 involves the reaction of methylecgonidine with phenylmagnesium bromide. This reaction forms the phenyltropane structure, which is then further modified to produce the final compound. The synthetic route typically requires precise control of reaction conditions, including temperature and solvent choice, to ensure high yield and purity .

Chemical Reactions Analysis

WIN 35,065-2 undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.

Reduction: Reduction reactions can modify the functional groups present in the compound.

Substitution: Substitution reactions can occur at various positions on the phenyltropane ring, leading to the formation of different derivatives.

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used .

Scientific Research Applications

WIN 35,065-2 is extensively used in scientific research, particularly in studies related to the dopamine reuptake transporter. Radiolabeled forms of the compound have been employed in both human and animal studies to map the distribution of dopamine transporters in the brain. It serves as a valuable tool in research exploring stimulant drugs, offering an alternative to cocaine with similar effects but fewer regulatory restrictions .

Mechanism of Action

WIN 35,065-2 exerts its effects by inhibiting the reuptake of dopamine, leading to increased levels of dopamine in the synaptic cleft. This action enhances dopaminergic signaling, which is associated with the stimulant effects of the compound. The molecular target of WIN 35,065-2 is the dopamine transporter, and its binding to this transporter prevents the reuptake of dopamine into presynaptic neurons .

Comparison with Similar Compounds

WIN 35,065-2 is similar to other phenyltropane compounds, such as WIN 35,428 and RTI-31. it exhibits unique properties, including a higher affinity for the dopamine transporter and a longer duration of action compared to cocaine. Unlike cocaine, WIN 35,065-2 lacks local anesthetic properties due to the absence of an ester linkage, making it a pure stimulant with slightly reduced cardiotoxicity .

Similar compounds include:

WIN 35,428: Another phenyltropane compound with similar dopamine reuptake inhibition properties.

RTI-31: A phenyltropane analog with a different rate of onset and potency compared to WIN 35,065-2.

Biological Activity

Troparil, a phenyltropane-based compound, is primarily recognized for its role as a dopamine reuptake inhibitor (DRI) . This article delves into the biological activity of this compound, highlighting its pharmacological properties, metabolic pathways, and implications in scientific research.

Overview of this compound

This compound is structurally related to cocaine but possesses distinct characteristics that enhance its utility in research. It was synthesized in the 1970s to separate the stimulant effects from the toxic properties of cocaine, making it a valuable tool in studying the dopamine transporter (DAT) .

This compound functions by inhibiting the reuptake of dopamine at the synaptic cleft, thereby increasing dopamine availability. This mechanism is crucial for understanding various neurological and psychiatric conditions where dopamine dysregulation is implicated.

Key Features:

- Higher Potency : this compound exhibits greater potency as a DRI than cocaine, with a longer duration of action due to its structural modifications .

- Selective Activity : It shows some activity as a norepinephrine reuptake inhibitor (NRI), although its affinity for the norepinephrine transporter (NET) is less than for DAT .

Pharmacological Profile

This compound's pharmacological profile is characterized by its selective inhibition of dopamine reuptake and lower cardiotoxicity compared to cocaine. Its unique structure—a direct carbon-carbon bond between the phenyl and tropane rings—contributes to these properties .

Comparative Potency Table

| Compound | Potency as DRI | Potency as NRI | Duration of Action | Local Anesthetic Properties |

|---|---|---|---|---|

| This compound | High | Moderate | Long | None |

| Cocaine | Moderate | Low | Short | Yes |

Metabolism and Excretion

This compound undergoes metabolic transformations primarily through demethylation and hydroxylation, leading to several phase I and phase II metabolites. Studies indicate that these metabolites can be detected in biological samples such as rat urine and human liver fractions .

Metabolic Pathway Table

| Phase | Metabolic Process | Main Metabolites |

|---|---|---|

| Phase I | Demethylation | Hydroxylated derivatives |

| Phase II | Glucuronidation | Conjugated forms |

Research Applications

This compound has been extensively utilized in research settings to investigate dopamine-related disorders, including addiction, depression, and schizophrenia. Its ability to selectively inhibit DAT makes it particularly useful for mapping dopamine pathways in both animal models and human studies .

Case Studies

- Dopamine Transporter Imaging : H-radiolabeled this compound has been employed in imaging studies to visualize DAT distribution in the brain, aiding in the understanding of various neuropsychiatric conditions .

- Comparative Studies with Cocaine : Research comparing this compound with cocaine has revealed insights into addiction mechanisms, demonstrating how structural differences influence pharmacodynamics and toxicity .

Properties

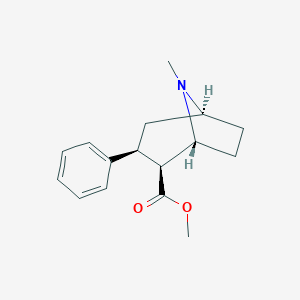

IUPAC Name |

methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H21NO2/c1-17-12-8-9-14(17)15(16(18)19-2)13(10-12)11-6-4-3-5-7-11/h3-7,12-15H,8-10H2,1-2H3/t12-,13+,14+,15-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OMBOXYLBBHNWHL-YJNKXOJESA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C2CCC1C(C(C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1[C@H]2CC[C@@H]1[C@H]([C@H](C2)C3=CC=CC=C3)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H21NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

259.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

50372-80-0 | |

| Record name | Methyl (1R,2S,3S,5S)-8-methyl-3-phenyl-8-azabicyclo[3.2.1]octane-2-carboxylate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=50372-80-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Troparil | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0050372800 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | TROPARIL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AH3LC885W8 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.